molecular formula C6H8F3NO5 B11720624 ethyl (2Z)-4,4,4-trifluoro-2-(N-hydroxyimino)-3-oxobutanoate hydrate

ethyl (2Z)-4,4,4-trifluoro-2-(N-hydroxyimino)-3-oxobutanoate hydrate

Cat. No.: B11720624
M. Wt: 231.13 g/mol
InChI Key: SWJVQYSNMBEFLV-BJILWQEISA-N
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Description

Ethyl (2Z)-4,4,4-trifluoro-2-(N-hydroxyimino)-3-oxobutanoate hydrate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group, a hydroxyimino group, and an ester functional group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-4,4,4-trifluoro-2-(N-hydroxyimino)-3-oxobutanoate hydrate typically involves the reaction of ethyl acetoacetate with trifluoroacetic anhydride, followed by the introduction of a hydroxyimino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under optimized conditions to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-4,4,4-trifluoro-2-(N-hydroxyimino)-3-oxobutanoate hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Ethyl (2Z)-4,4,4-trifluoro-2-(N-hydroxyimino)-3-oxobutanoate hydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique functional groups make it a valuable tool for studying enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (2Z)-4,4,4-trifluoro-2-(N-hydroxyimino)-3-oxobutanoate hydrate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, while the hydroxyimino group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways and molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2Z)-4,4,4-trifluoro-2-(N-hydroxyimino)-3-oxobutanoate hydrate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C6H8F3NO5

Molecular Weight

231.13 g/mol

IUPAC Name

ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-nitrosobut-2-enoate;hydrate

InChI

InChI=1S/C6H6F3NO4.H2O/c1-2-14-5(12)3(10-13)4(11)6(7,8)9;/h11H,2H2,1H3;1H2/b4-3+;

InChI Key

SWJVQYSNMBEFLV-BJILWQEISA-N

Isomeric SMILES

CCOC(=O)/C(=C(/C(F)(F)F)\O)/N=O.O

Canonical SMILES

CCOC(=O)C(=C(C(F)(F)F)O)N=O.O

Origin of Product

United States

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